molecular formula C7H5FNNaO2 B2618692 Sodium 2-(2-fluoropyridin-4-yl)acetate CAS No. 1803584-28-2

Sodium 2-(2-fluoropyridin-4-yl)acetate

Cat. No.: B2618692
CAS No.: 1803584-28-2
M. Wt: 177.11
InChI Key: YONNSVAZMKVQSQ-UHFFFAOYSA-M
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Description

Sodium 2-(2-fluoropyridin-4-yl)acetate is a chemical compound with the molecular formula C₇H₅FNNaO₂ and a molecular weight of 177.11 g/mol . This compound is characterized by the presence of a fluoropyridine ring attached to an acetate group, with sodium as the counterion. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-fluoropyridin-4-yl)acetate typically involves the reaction of 2-fluoropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the fluoropyridine moiety. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(2-fluoropyridin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Sodium 2-(2-fluoropyridin-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(2-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetate group may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake .

Comparison with Similar Compounds

  • Sodium 2-(2-chloropyridin-4-yl)acetate
  • Sodium 2-(2-bromopyridin-4-yl)acetate
  • Sodium 2-(2-iodopyridin-4-yl)acetate

Comparison: Sodium 2-(2-fluoropyridin-4-yl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

Sodium 2-(2-fluoropyridin-4-yl)acetate is a compound of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities and potential applications. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

This compound contains a fluoropyridine ring that enhances its reactivity and interaction with biological targets. The mechanism of action primarily involves:

  • Enzyme Interaction : The compound can inhibit or modulate the activity of specific enzymes, which may affect various metabolic pathways.
  • Cellular Uptake : The acetate group contributes to the solubility and cellular uptake of the compound, potentially enhancing its bioavailability in biological systems .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Investigations have shown that the compound has potential antimicrobial effects, making it a candidate for further studies in treating infections.
  • Anti-inflammatory Effects : Ongoing research is exploring its anti-inflammatory properties, which could lead to therapeutic applications in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrate that the compound can significantly inhibit the growth of certain bacterial strains and cancer cell lines. For instance, a study indicated an IC50 value in the low micromolar range against specific cancer types, suggesting potent cytotoxicity .
  • Mechanistic Insights : Research employing molecular docking techniques has revealed that this compound binds effectively to key enzymes involved in metabolic processes, thereby inhibiting their activity. This binding affinity is attributed to the unique electronic properties imparted by the fluorine atom in the pyridine ring .
  • Comparative Studies : Comparative analyses with structurally similar compounds (e.g., Sodium 2-(2-chloropyridin-4-yl)acetate) indicate that the presence of fluorine enhances biological activity due to increased electronegativity and altered steric properties. This distinction is critical for understanding the structure-activity relationship (SAR) of these compounds.

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Study TypeBiological ActivityObservationsReference
In Vitro AssayAntimicrobialSignificant inhibition of bacterial growth
Cytotoxicity StudyCancer Cell LinesIC50 values in low micromolar range
Mechanistic StudyEnzyme InhibitionEffective binding to metabolic enzymes
Comparative AnalysisStructure-Activity RelationshipEnhanced activity with fluorine substitution

Properties

IUPAC Name

sodium;2-(2-fluoropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.Na/c8-6-3-5(1-2-9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONNSVAZMKVQSQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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